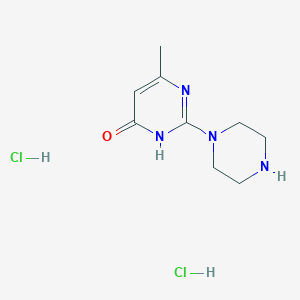

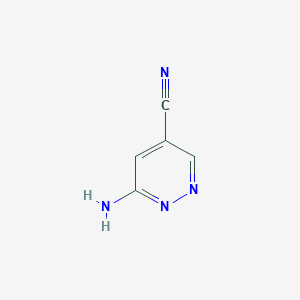

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride" is a derivative of dihydropyrimidinone, which is a class of compounds known for their wide range of pharmacological properties. The presence of a piperazine moiety within its structure suggests potential biological activity, as piperazine derivatives are often explored for their therapeutic effects .

Synthesis Analysis

The synthesis of dihydropyrimidinone derivatives, including those with piperazine moieties, can be achieved through a one-pot Biginelli reaction. This reaction involves the use of enaminones, which can be synthesized by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent. The resulting enaminones are then reacted with urea and various substituted benzaldehydes in the presence of glacial acetic acid to yield dihydropyrimidinone derivatives . Additionally, piperazine derivatives can be synthesized through the nucleophilic attack of amines on trichloropyrimidine, leading to a series of compounds with potential antiemetic and other pharmacological activities .

Molecular Structure Analysis

The molecular structure of piperazine-containing compounds can be complex, with the potential for various conformations. For instance, a proton transfer compound with a piperazine template was synthesized, and its structure was analyzed, revealing a chair conformation for the piperazine ring with methyl groups in equatorial positions . This conformational analysis is crucial as it can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution. For example, N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine can react with nucleophilic reagents to form dialkylamino derivatives . These reactions are significant as they allow for the modification of the compound's structure and, consequently, its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidinone and piperazine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a hydrochloride salt of a piperazine-containing compound revealed a three-dimensional supramolecular network stabilized by hydrogen bonds . The presence of such networks can affect the solubility and stability of the compound. Moreover, the antibacterial activity of certain piperazine derivatives has been attributed to their chemical structure, with some compounds showing enhanced activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Antiproliferative Activity

A study highlights the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation for antiproliferative effects against human cancer cell lines. Compounds from this series demonstrated promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Polyamide Synthesis

Research into the synthesis of polyamides incorporating theophylline and thymine derivatives, involving reactions with piperazine, reveals their solubility in various solvents and potential for creating novel polymeric materials (Hattori & Kinoshita, 1979).

Novel Dihydropyrimidinone Derivatives

The Biginelli reaction facilitated the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, indicating an efficient method for generating compounds with potential biological activity (Bhat et al., 2018).

Luminescent Properties and Photo-induced Electron Transfer

A study synthesized piperazine substituted naphthalimide compounds, exploring their luminescent properties and photo-induced electron transfer capabilities, which could be significant for the development of new fluorescent materials and sensors (Gan et al., 2003).

Antimicrobial Agents

Another line of research produced 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with notable in vitro antimicrobial activity, highlighting the therapeutic potential of these compounds in treating infections (Krishnamurthy et al., 2011).

Safety And Hazards

The safety and hazards of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride are not explicitly available.

Future Directions

There is no specific information available on the future directions of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride. However, related compounds have shown promising neuroprotective and anti-inflammatory properties, indicating potential for further research and development3.

properties

IUPAC Name |

4-methyl-2-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13;;/h6,10H,2-5H2,1H3,(H,11,12,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDPLINENWDLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)

![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)